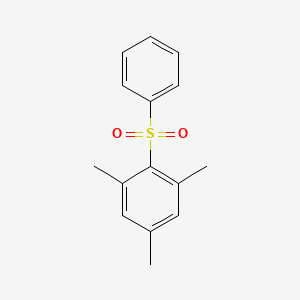

Mesityl phenyl sulfone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3112-82-1 |

|---|---|

Molecular Formula |

C15H16O2S |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-1,3,5-trimethylbenzene |

InChI |

InChI=1S/C15H16O2S/c1-11-9-12(2)15(13(3)10-11)18(16,17)14-7-5-4-6-8-14/h4-10H,1-3H3 |

InChI Key |

KASDQDYPCNMNLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Mesityl Phenyl Sulfone and Its Structural Analogues

Mechanistic Investigations of Mesityl Phenyl Sulfone Formation

Understanding the mechanistic underpinnings of sulfone formation is crucial for optimizing reaction conditions and achieving desired selectivity. The synthesis of this compound can be approached through several pathways, each with its own mechanistic nuances.

The most direct route to sulfones is the oxidation of their corresponding sulfides. In the case of this compound, this involves the oxidation of mesityl phenyl sulfide (B99878).

The oxidation process typically proceeds in a stepwise manner, first converting the sulfide to a sulfoxide (B87167) and then the sulfoxide to the sulfone. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. organic-chemistry.orgjchemrev.com The selectivity of the oxidation, whether it stops at the sulfoxide stage or proceeds to the sulfone, is a critical consideration. mdpi.com

Controlling the stoichiometry of the oxidant is a key factor in achieving selectivity. An excess of the oxidizing agent generally favors the formation of the sulfone. researchgate.net The reaction conditions, including the choice of solvent and catalyst, also play a pivotal role. For instance, the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide allows for the selective synthesis of either sulfoxides or sulfones by modifying the reaction conditions. The addition of acetonitrile, for example, can shift the reaction equilibrium towards the formation of the sulfone. organic-chemistry.org

Mechanistically, the oxidation of sulfides with hydrogen peroxide can be catalyzed by various species. In the absence of a metal catalyst, the reaction can be slow. However, the presence of a catalyst, such as a titanium complex, can significantly accelerate the reaction. researchgate.net The mechanism often involves the activation of hydrogen peroxide by the catalyst to form a more potent oxidizing species, which then reacts with the sulfur atom of the sulfide. The steric hindrance imposed by the mesityl group in mesityl phenyl sulfide can influence the reaction rate, potentially requiring more forcing conditions to achieve complete oxidation to the sulfone.

| Oxidant/Catalyst System | Substrate (Model) | Product | Selectivity | Reference |

| H₂O₂ / Acetic Acid | Methyl Phenyl Sulfide | Methyl Phenyl Sulfoxide | High for sulfoxide | researchgate.net |

| H₂O₂ / Ti(Phen)(OC₂H₅)₂Cl₂ | Methyl Phenyl Sulfide | Methyl Phenyl Sulfoxide | High for sulfoxide | researchgate.net |

| Urea-H₂O₂ / Phthalic Anhydride | Substituted Sulfides | Sulfones | High for sulfones | researchgate.net |

| H₂O₂ / 2,2,2-Trifluoroacetophenone | Aromatic/Aliphatic Sulfides | Sulfoxides or Sulfones | Controllable | organic-chemistry.org |

Friedel-Crafts sulfonylation is a classic and widely used method for the formation of diaryl sulfones. nih.gov This reaction involves the electrophilic aromatic substitution of an arene with a sulfonylating agent, typically a sulfonyl chloride, in the presence of a Lewis acid catalyst. The synthesis of this compound via this route would involve the reaction of mesitylene (B46885) with benzenesulfonyl chloride.

The scope of the Friedel-Crafts sulfonylation is broad, but it is not without its limitations. youtube.comquora.comlibretexts.orgpearson.comlibretexts.org One of the primary limitations is the reactivity of the aromatic substrate. The reaction works best with electron-rich arenes, such as mesitylene, which is highly activated due to the three methyl groups. However, strongly deactivated arenes are generally poor substrates for this reaction. libretexts.org

Another significant limitation is the potential for side reactions and the generation of stoichiometric waste from the Lewis acid catalyst, which is often required in super-stoichiometric amounts. ethz.ch To address this, more environmentally friendly solid acid catalysts, such as zeolites and clays, have been developed. rsc.org These solid acids can be recycled and reused, making the process more sustainable. The regioselectivity of the sulfonylation is also a key consideration, although for a symmetrical molecule like mesitylene, this is not a concern. For substituted mesitylenes, the position of sulfonylation would be directed by the existing substituents. beilstein-journals.orgnih.gov

The steric hindrance of the mesityl group can also pose a challenge, potentially requiring harsher reaction conditions to overcome the steric barrier for the bulky sulfonyl group to attack the aromatic ring. researchgate.net

| Catalyst | Sulfonylating Agent | Arene | Key Feature | Reference |

| AlCl₃ | Benzenesulfonyl chloride | Benzene (B151609) | Classic Lewis acid, often requires excess | libretexts.org |

| Solid Acids (Zeolites, Clays) | Arenesulfonyl chlorides | Aromatics | Reusable, eco-friendly | rsc.org |

| Triflic Acid | Aryl sulfonyl chlorides | Arenes | Catalytic amount, high selectivity | researchgate.net |

| CuFe₂O₄ Nanoparticles | Aryl sulfonic acid salts | Aryl halides | Recyclable, environmentally friendly | nanomaterchem.com |

Beyond traditional oxidation and sulfonylation, radical and other electrophilic pathways offer alternative strategies for the construction of the C-S bond in diaryl sulfones.

Radical approaches often involve the generation of a sulfonyl radical, which can then add to an aromatic ring. For instance, sulfonyl radicals can be generated from sulfonyl chlorides or sulfinates under photoredox or thermal conditions. researchgate.net A hypothetical radical pathway to this compound could involve the reaction of a phenyl radical with a mesitylenesulfonyl species or a mesityl radical with a benzenesulfonyl species. The reaction of a phenyl radical with propene has been studied as a model for aromatic radical addition reactions. mit.edu

Electrophilic approaches can involve the reaction of an aryne with a sulfinate salt. Arynes, highly reactive intermediates, can be generated in situ and trapped with a nucleophilic sulfur source to form the diaryl sulfone. organic-chemistry.org This method offers a transition-metal-free alternative to traditional cross-coupling reactions.

Another emerging strategy involves the use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in palladium-catalyzed three-component coupling reactions. nih.govchemistryviews.org This approach allows for the convergent synthesis of a wide range of diaryl sulfones from an organolithium species, an aryl halide, and the SO₂ surrogate.

Chemo-, Regio-, and Stereoselective Syntheses of this compound Derivatives

The synthesis of structurally complex sulfones often requires precise control over chemo-, regio-, and stereoselectivity. While the synthesis of this compound itself does not present stereochemical challenges, the synthesis of its chiral or more complex derivatives necessitates advanced synthetic methodologies.

The development of methods for the asymmetric synthesis of chiral sulfones is an area of significant research interest, as chirality can have a profound impact on the biological activity of a molecule. acs.org However, the direct asymmetric synthesis of a sterically hindered chiral sulfone like a derivative of this compound is a formidable challenge.

General strategies for the synthesis of chiral sulfones include the asymmetric oxidation of prochiral sulfides, the kinetic resolution of racemic sulfoxides, and the stereoselective construction of the C-S bond. acs.org While numerous catalytic systems have been developed for the asymmetric oxidation of sulfides, achieving high enantioselectivity with sterically demanding substrates like a substituted mesityl phenyl sulfide can be difficult.

Another approach involves the use of chiral auxiliaries or catalysts in reactions that form the sulfone moiety. For example, rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes has been shown to produce chiral allylic sulfones with high enantioselectivity. nih.gov Although not directly applied to this compound, these principles could be adapted for the synthesis of its chiral analogues. The synthesis of sterically hindered chiral molecules often requires bespoke catalyst design and optimization. researchgate.netnih.gov

The development of novel catalysts is at the forefront of efforts to achieve high levels of enantioselectivity and diastereoselectivity in sulfone synthesis. Both metal-based and organocatalytic systems have been explored.

For enantioselective synthesis, chiral ligands are often employed in conjunction with a metal catalyst. For example, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to access enantioenriched cyclic sulfones. acs.org Hydrogen-bonding organocatalysts have been used in combination with photoredox catalysis for the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds. rsc.org

For diastereoselective synthesis, the focus is on controlling the relative stereochemistry of multiple chiral centers. This can be achieved through substrate control, where the stereochemistry of the starting material dictates the outcome of the reaction, or through catalyst control. Molybdenum-catalyzed allylic sulfonylation of tertiary allylic electrophiles has been shown to proceed with excellent regioselectivity, which is a prerequisite for achieving high diastereoselectivity in more complex systems. nih.gov

The synthesis of sterically hindered sulfones like this compound derivatives presents a unique set of challenges for catalyst design. The catalyst must be sufficiently active to overcome the steric hindrance while also being able to effectively discriminate between the prochiral faces of the substrate to induce high levels of stereoselectivity.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The growing emphasis on environmental stewardship within the chemical industry has propelled the development of greener and more sustainable methods for synthesizing valuable compounds like this compound and its analogues. These approaches aim to minimize waste, reduce energy consumption, eliminate the use of hazardous solvents and reagents, and utilize renewable resources, aligning with the core principles of green chemistry.

Solvent-Free and Solid-Phase Methodologies

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free and solid-phase synthesis represent two powerful strategies to achieve this objective in the production of diaryl sulfones.

Solvent-Free Synthesis: Solvent-free, or neat, reactions are conducted without a liquid medium, relying on the physical mixing of reactants, sometimes aided by heat or microwave irradiation. This approach simplifies purification, reduces waste, and can often accelerate reaction rates. For instance, the synthesis of N-sulfonylimines, which are structurally related to sulfones, has been efficiently achieved from aldehydes and sulfonamides using a ZrO2/S2O8 solid superacid catalyst under microwave irradiation in the absence of any solvent. researchgate.net This method proves to be fast and high-yielding for a variety of substrates. researchgate.net Another green strategy involves performing reactions in aqueous media, which is a benign and non-flammable solvent. A metal-free oxidative sulfonylation has been developed for creating diarylsulfones in an aqueous system under aerobic conditions, proceeding with high functional group compatibility. researchgate.net

Solid-Phase Synthesis: Solid-phase synthesis (SPS) offers a compelling alternative to traditional solution-phase chemistry by anchoring a starting material to an insoluble polymer support. thieme-connect.com This immobilization allows for the use of excess reagents to drive reactions to completion, as any unreacted materials and by-products can be easily washed away by simple filtration, eliminating the need for complex purification steps like chromatography. thieme-connect.com In the context of sulfone synthesis, a common strategy involves the oxidation of a polymer-bound aryl thioether to the corresponding sulfone. This "safety catch" approach activates the molecule for subsequent cleavage from the resin. thieme-connect.com The use of vinyl sulfones as linkers on a solid support has also been demonstrated, showcasing the versatility of the sulfone group in SPS for creating complex molecules. nih.gov

| Synthesis Type | Reactants/Linker | Conditions | Key Advantage |

| Solvent-Free | Aldehydes, Sulfonamides | Microwave Irradiation, ZrO2/S2O8 Catalyst | Fast, high yield, no organic solvent waste. researchgate.net |

| Solid-Phase | Polymer-Bound Thioether | Oxidation to Sulfone | Simplified purification, use of excess reagents. thieme-connect.com |

| Solid-Phase | Vinyl Sulfone Linker | Diels-Alder Cycloaddition | Traceless linker strategy for complex molecules. nih.gov |

Mechanochemical Syntheses of this compound

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to induce chemical reactions. nih.gov This solvent-free technique can lead to the formation of products that are inaccessible through traditional solution-based methods and significantly reduces waste and energy consumption. nih.govresearchgate.net

The application of mechanochemistry to sulfur-containing compounds has shown considerable promise. For example, a sustainable, solvent-free protocol for synthesizing sulfonyl fluorides has been developed using potassium bifluoride (KHF2) as a fluorine source in a mixer mill. researchgate.net While a direct mechanochemical synthesis of this compound has not been extensively detailed, the principles are readily applicable. The synthesis could be envisioned by milling a mixture of an appropriate arenesulfonyl halide and mesitylene with a suitable catalyst. The mechanical forces generated during milling can break and form chemical bonds, facilitating the sulfonylation reaction without the need for bulk solvents. nih.gov This approach avoids the challenges associated with solvent recovery and purification, presenting a highly efficient and environmentally friendly alternative.

| Technique | Reactant Type 1 | Reactant Type 2 | Energy Input | Key Advantage |

| Ball Milling | Arenesulfonyl Halide | Aromatic Hydrocarbon | Mechanical Force | Solvent-free, reduced waste, potential for novel reactivity. nih.govresearchgate.net |

| Grinding | Sulfonyl Imidazole | Fluorinating Agent (KHF2) | Mechanical Force | Elimination of bulk solvent use. researchgate.net |

Utilization of Renewable Feedstocks in Sulfone Production

The transition from a fossil fuel-based economy to one centered on renewable resources is a cornerstone of sustainable development. Renewable feedstocks, such as biomass, offer a carbon-neutral source of chemical building blocks. u-szeged.hu Lignin (B12514952), a major component of lignocellulosic biomass, is a complex polymer rich in aromatic units. researchgate.net As a vast and underutilized renewable resource, lignin holds significant potential as a starting material for aromatic compounds like those needed for diaryl sulfone synthesis. researchgate.netbasf.com

The production of aryl sulfones from renewable feedstocks involves several conceptual steps:

Depolymerization of Lignin: Breaking down the complex lignin polymer into simpler aromatic platform chemicals, such as phenol (B47542), benzene, and their derivatives.

Chemical Conversion: Transforming these basic aromatic molecules into the necessary precursors for sulfone synthesis, such as arenesulfinic acids or aryl halides.

Sulfonylation: Reacting these bio-derived precursors to form the final diaryl sulfone product.

While the integrated process from raw biomass to complex sulfones is still an area of active research, the foundational technologies are developing. The ability to produce the core aromatic structures from renewable sources like agricultural residues, forestry waste, or dedicated energy crops provides a clear pathway to reducing the chemical industry's reliance on depleting fossil fuels. leadventgrp.comresearchgate.net

| Renewable Feedstock | Key Component | Potential Precursor for Sulfone Synthesis |

| Lignocellulosic Biomass (e.g., wood, straw) | Lignin | Phenols, Benzene, and other Aromatic Compounds. researchgate.net |

| Agricultural Residues (e.g., corn stover) | Cellulose, Lignin | Aromatic Platform Chemicals. researchgate.net |

Elucidation of Reactivity Profiles and Mechanistic Pathways of Mesityl Phenyl Sulfone

Nucleophilic Reactivity and Carbanion Chemistry of Mesityl Phenyl Sulfone

The sulfonyl group (SO2) in this compound significantly influences the acidity of adjacent C-H bonds. This electron-withdrawing nature facilitates the formation of carbanions, which are key intermediates in a variety of carbon-carbon bond-forming reactions.

Generation and Reactivity of Mesityl Phenyl Sulfonyl Carbanions

The generation of mesityl phenyl sulfonyl carbanions is typically achieved through proton abstraction using a strong base. The stability of the resulting carbanion is enhanced by the delocalization of the negative charge onto the sulfonyl group. While early theories suggested the involvement of sulfur's d-orbitals in this stabilization, later studies propose that reverse hyperconjugation and polarization are more likely explanations. unl.edu The choice of base and reaction conditions can influence the subsequent reactivity of the carbanion. Common bases used for this purpose include organolithium reagents like n-butyllithium.

The reactivity of these carbanions is characterized by their nucleophilic nature. They readily participate in reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. The mesityl group, with its steric bulk, can influence the stereochemical outcome of these reactions.

Condensation and Addition Reactions of Sulfonyl-Stabilized Anions

Sulfonyl-stabilized carbanions, including those derived from this compound, are valuable nucleophiles in condensation and addition reactions. A prominent example is their reaction with aldehydes and ketones. inflibnet.ac.in This reaction initially forms a β-hydroxy sulfone, which can then undergo further transformations.

The addition of the sulfonyl carbanion to a carbonyl compound is a key step in the well-known Julia olefination and its variations. wikipedia.org These reactions are powerful methods for the synthesis of alkenes. The general scheme involves the initial addition of the sulfonyl carbanion to an aldehyde or ketone, followed by functionalization of the resulting alkoxide and a subsequent elimination step. wikipedia.org

Elimination Reactions Involving this compound as a Leaving Group

The sulfonyl group can also function as a leaving group in elimination reactions, leading to the formation of carbon-carbon double bonds. These reactions are of significant synthetic utility, particularly in the construction of complex organic molecules.

β-Elimination Processes and Olefin Formation (e.g., Julia-Kocienski Olefination)

The Julia-Kocienski olefination is a modified version of the classical Julia olefination that provides a more direct route to alkenes. alfa-chemistry.com In this reaction, a sulfonyl carbanion, often derived from a heteroaryl phenyl sulfone, reacts with an aldehyde or ketone. organic-chemistry.org The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and an aryloxide anion to furnish the alkene. researchgate.net While the classic Julia olefination often employs phenyl sulfones, modified versions utilize heteroaromatic sulfones to facilitate a one-pot procedure. alfa-chemistry.com

The stereochemical outcome of the Julia-Kocienski olefination can be influenced by the nature of the sulfone and the reaction conditions, often favoring the formation of the E-isomer of the alkene. organic-chemistry.org

Reductive Eliminations and Desulfonylation Strategies

The sulfonyl group can be removed from a molecule through reductive desulfonylation, a process that replaces the C-SO2R bond with a C-H bond. wikipedia.org This is a valuable transformation in organic synthesis, as the sulfonyl group can be used to control reactivity and stereochemistry during intermediate steps and then be cleanly removed in a final step.

Common reagents for reductive desulfonylation include active metals like sodium amalgam and samarium(II) iodide. wikipedia.org The mechanism of these reductions often involves single-electron transfer from the metal to the sulfone, leading to the cleavage of the carbon-sulfur bond. wikipedia.org In the case of β-hydroxy sulfones or their derivatives, reductive elimination can occur to form an alkene, as seen in the Julia-Lythgoe olefination. wikipedia.org

Recent advancements have explored the use of samarium(II) iodide in the presence of water for the regioselective and diastereoselective desulfonylation of allylic hydroxy phenyl sulfones. nih.gov This method is believed to proceed through a chelated organosamarium intermediate. nih.gov

Rearrangement Reactions Featuring the this compound Moiety

This compound and related aryl sulfones can undergo rearrangement reactions under specific conditions. A notable example is the Truce-Smiles rearrangement. This reaction involves the intramolecular nucleophilic aromatic substitution of an aryl sulfone.

In the case of this compound, treatment with a strong base such as n-butyllithium can lead to metalation, followed by a rearrangement. acs.orgdatapdf.com This rearrangement involves the migration of an aryl group from the sulfur atom to a carbanionic center. The reaction of this compound with n-butyllithium has been shown to yield a rearranged product, demonstrating the ability of the this compound framework to participate in such transformations. datapdf.com The study of the rearrangement of mesityl p-tolyl sulfone has provided further insight into the mechanism, indicating that the displacement of the arylsulfonyl group occurs at the position to which it was originally attached. datapdf.com

Organocatalytic reactions involving vinyl sulfones have also been shown to proceed with a 1,2-sulfone rearrangement. rsc.org

Sigmatropic Rearrangements and Cycloaddition Reactions

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org While specific examples involving this compound are not extensively documented in the readily available literature, the general principles of sigmatropic rearrangements, such as the Cope and Claisen rearrangements, can be considered. wikipedia.orglibretexts.orgimperial.ac.ukimperial.ac.uk These reactions are governed by orbital symmetry rules and typically require thermal or photochemical activation. wikipedia.orglibretexts.org For instance, a umn.eduumn.edu-sigmatropic rearrangement involves a six-membered cyclic transition state. libretexts.orgimperial.ac.ukimperial.ac.uk

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.org The reactivity of a sulfone-containing molecule in such reactions can be influenced by the electronic nature of the sulfone group. While direct participation of the sulfonyl group in cycloadditions is not typical, its electron-withdrawing nature can influence the reactivity of the aromatic rings. nih.gov Metal coordination to the phenyl sulfone can activate the benzene (B151609) ring towards cycloaddition reactions. nih.gov

Pummerer-Type Rearrangements and Sulfone Applications

The Pummerer rearrangement is a characteristic reaction of sulfoxides, where an alkyl sulfoxide (B87167) rearranges to form an α-acyloxythioether in the presence of an activating agent like acetic anhydride. wikipedia.orgtcichemicals.comsynarchive.comyoutube.com The mechanism involves the formation of a thionium (B1214772) ion intermediate. wikipedia.orgtcichemicals.com While the classic Pummerer rearrangement involves a sulfoxide, related transformations of sulfones exist. For instance, α-CH acidic sulfoxides can react with sulfinyl chlorides to yield α-sulfonyl thioethers. researchgate.net

The sulfone group is a versatile functional group in organic synthesis. sciencehub.egrsc.orgresearchgate.net Its presence can activate adjacent C-H bonds, making them susceptible to deprotonation and subsequent functionalization. researchgate.net Furthermore, the sulfonyl group can act as a leaving group in substitution and elimination reactions. nih.gov This reactivity is harnessed in various synthetic strategies. rsc.orgresearchgate.net For example, β-ketosulfones are valuable intermediates in the synthesis of a wide array of heterocyclic and carbocyclic compounds. sciencehub.egresearchgate.net

Electrophilic and Radical Transformations of this compound

The aromatic rings of this compound are susceptible to both electrophilic and radical-mediated functionalization.

The sulfonyl group is strongly deactivating and meta-directing in electrophilic aromatic substitution reactions. Therefore, electrophilic attack on the phenyl ring of this compound would be expected to occur at the meta position. Conversely, the mesityl group, with its three electron-donating methyl groups, is highly activating and directs electrophiles to the ortho and para positions. However, the steric bulk of the mesityl group can hinder reactions at the ortho positions. The interplay of these electronic and steric effects governs the regioselectivity of electrophilic functionalization. mdpi.com

The sulfone group can participate in radical reactions. Sulfonyl radicals can be generated from sulfonyl-containing compounds and can undergo addition to unsaturated systems. nih.govresearchgate.net For instance, sulfinyl sulfones can undergo homolytic fission of the S-S bond to generate both sulfonyl and sulfinyl radicals. nih.gov These radicals can then participate in cascade reactions with alkenes and alkynes. nih.govresearchgate.net Recent advancements have also demonstrated the photocatalytic generation of sulfonyl radicals from sulfonamides, which can then be used in late-stage functionalization reactions. researchgate.net The application of such radical-based strategies to this compound could provide pathways for novel transformations.

Organometallic Chemistry and Catalytic Transformations of this compound

The interaction of this compound with organometallic reagents and catalysts opens up a rich area of chemistry, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The sulfonyl group, traditionally considered a stable and relatively inert functional group, has emerged as a versatile coupling partner in metal-catalyzed cross-coupling reactions. rsc.org Palladium and nickel catalysts have been particularly effective in promoting the desulfinative coupling of aryl sulfones with various partners. umn.edursc.org For example, palladium-catalyzed Suzuki-Miyaura type reactions can be used to form C-C bonds by coupling aryl sulfones with boronic acids. rsc.orgnih.gov The mesityl group in this compound can influence the stability and reactivity of the sulfonate precursor in such reactions. nih.gov

Beyond C-C bond formation, metal-catalyzed reactions can also be employed for C-X bond formation, where X represents a heteroatom. rsc.orgrsc.org These transformations provide a powerful tool for introducing diverse functionalities into molecules containing a sulfone moiety. The development of new catalytic systems continues to expand the scope and utility of sulfones as coupling partners in organic synthesis. rsc.org

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents/Conditions | Expected Outcome/Key Features |

| Sigmatropic Rearrangement | Thermal or Photochemical | Migration of a σ-bond across the π-system. |

| Cycloaddition | Dienophile, Heat or Light | Formation of a cyclic adduct; reactivity influenced by the sulfone group. |

| Pummerer-Type Rearrangement | Activating Agent (e.g., Ac₂O) | Typically involves sulfoxides, but related transformations of sulfones exist. |

| Electrophilic Aromatic Substitution | Electrophile, Lewis Acid | Substitution on the aromatic rings, directed by the sulfonyl and mesityl groups. |

| Radical Reaction | Radical Initiator, Light | Functionalization via sulfonyl radical intermediates. |

| Metal-Catalyzed Cross-Coupling | Pd or Ni catalyst, Coupling Partner | Formation of new C-C or C-X bonds at the sulfone position. |

Role of this compound in Cross-Coupling Reactions

This compound, characterized by the sterically demanding mesityl group attached to the sulfonyl moiety, presents a unique substrate for investigation in the realm of cross-coupling reactions. While aryl sulfones have emerged as viable electrophilic partners in various palladium-catalyzed transformations, the reactivity of derivatives bearing bulky substituents like the mesityl group is a subject of considerable interest due to the profound influence of steric hindrance on reaction outcomes.

Research into the utility of aryl sulfones in Suzuki-Miyaura cross-coupling reactions has indicated that electron-withdrawing groups on the sulfone's aryl ring are generally favorable for reactivity. nih.gov Unactivated aryl sulfones, such as this compound, are typically less reactive under these conditions. The steric bulk of the mesityl group can further diminish reactivity by impeding the crucial oxidative addition step at the palladium catalyst. nih.gov

In the context of Stille cross-coupling reactions, which join organotin compounds with organic halides or sulfonates, the steric environment of the sulfonate coupling partner is a critical factor. Studies on aryl mesylates and tosylates have demonstrated that the presence of ortho substituents on the aryl sulfonate can significantly reduce the efficiency of the coupling process. nih.gov This suggests that this compound, with its two ortho-methyl groups, would likely exhibit attenuated reactivity in Stille-type couplings.

The Heck reaction, involving the coupling of an unsaturated halide or triflate with an alkene, is another cornerstone of palladium-catalyzed cross-coupling chemistry. organic-chemistry.org While the direct use of aryl sulfones as electrophiles in the Heck reaction is less common than that of aryl halides, the principles of steric hindrance influencing catalyst-substrate interaction remain pertinent. The bulky nature of the mesityl group would be expected to pose a significant challenge to the coordination and subsequent migratory insertion steps of the Heck catalytic cycle.

Similarly, in Sonogashira coupling reactions, which form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, the efficiency of the catalytic cycle is sensitive to the steric properties of the substrates. youtube.com The successful coupling of sterically hindered partners often requires specialized catalyst systems or more forcing reaction conditions. The application of this compound in this context would likely necessitate overcoming the steric barrier presented by the mesityl substituent.

The Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds, typically employs aryl halides and triflates as electrophiles. researchgate.netchemrxiv.org The extension of this reaction to include aryl sulfones as coupling partners is an area of ongoing research. For a substrate like this compound, the steric congestion around the sulfonyl group would be a primary consideration in catalyst selection and the optimization of reaction conditions to achieve efficient C-N bond formation.

A summary of the expected reactivity of this compound in various cross-coupling reactions based on general principles and findings for sterically hindered aryl sulfonates is presented below.

| Cross-Coupling Reaction | Coupling Partners | Key Mechanistic Steps | Expected Reactivity of this compound | Rationale |

| Suzuki-Miyaura | Organoboron Reagent + Aryl Sulfone | Oxidative Addition, Transmetalation, Reductive Elimination | Low | Unactivated sulfone; significant steric hindrance from the mesityl group impeding oxidative addition. |

| Stille | Organotin Reagent + Aryl Sulfone | Oxidative Addition, Transmetalation, Reductive Elimination | Low | Steric hindrance from ortho-substituents on the aryl sulfonate is known to decrease reaction efficiency. |

| Heck | Alkene + Aryl Sulfone | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Very Low | Steric bulk of the mesityl group would hinder alkene coordination and migratory insertion. |

| Sonogashira | Terminal Alkyne + Aryl Sulfone | Oxidative Addition, Transmetalation, Reductive Elimination | Low | Steric hindrance would likely necessitate specialized catalysts or harsh conditions. |

| Buchwald-Hartwig | Amine + Aryl Sulfone | Oxidative Addition, Amine Coordination, Reductive Elimination | Low to Moderate | Steric hindrance is a major challenge, but catalyst development may enable this transformation. |

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of this compound is governed by the electronic properties of the sulfonyl group and the attached aromatic rings. These methods offer alternative pathways to activate the otherwise stable C-S bonds, leading to distinct reactive intermediates and products compared to thermal reactions.

Photochemical Reactivity:

The photochemistry of diaryl sulfones typically involves the cleavage of a carbon-sulfur bond upon absorption of ultraviolet light. This process can proceed through different mechanisms depending on the specific substitution pattern of the aromatic rings and the reaction environment. For this compound, direct photolysis is expected to lead to the homolytic cleavage of the C-S bond, generating a mesityl radical and a phenylsulfonyl radical.

The primary photochemical process can be represented as:

Mesityl-SO₂-Phenyl + hν → Mesityl• + •SO₂-Phenyl

Subsequent reactions of these radical intermediates would then determine the final product distribution. The mesityl radical, being a reactive carbon-centered radical, can abstract a hydrogen atom from the solvent or other components of the reaction mixture, or it can engage in radical-radical coupling reactions. The phenylsulfonyl radical can lose sulfur dioxide to form a phenyl radical, or it can also participate in hydrogen abstraction or coupling reactions.

The presence of the ortho-methyl groups on the mesityl ring can influence the photochemical reactivity. These groups may provide a pathway for intramolecular hydrogen abstraction by the excited state or by the initially formed radicals, potentially leading to the formation of rearranged products.

Electrochemical Reactivity:

The electrochemical reduction of diaryl sulfones has been a subject of study, with the general mechanism involving the transfer of electrons to the sulfone moiety, leading to the cleavage of one of the carbon-sulfur bonds. In the case of this compound, cyclic voltammetry would be a key technique to probe its reduction potential and the stability of the resulting radical anion.

The initial step in the electrochemical reduction is the formation of a radical anion:

Mesityl-SO₂-Phenyl + e⁻ → [Mesityl-SO₂-Phenyl]⁻•

The stability of this radical anion is crucial in determining the subsequent reaction pathway. For many aryl sulfones, this radical anion is unstable and undergoes rapid cleavage of a C-S bond to form an aryl radical and a sulfinate anion. For this compound, two possible cleavage pathways exist:

[Mesityl-SO₂-Phenyl]⁻• → Mesityl• + Phenyl-SO₂⁻

[Mesityl-SO₂-Phenyl]⁻• → Phenyl• + Mesityl-SO₂⁻

The preferred pathway would be influenced by the relative stability of the resulting aryl radicals and sulfinate anions. The steric bulk of the mesityl group might also play a role in the kinetics of the bond cleavage. The reduction potential of this compound would be expected to be influenced by the electron-donating nature of the methyl groups on the mesityl ring, potentially making it more difficult to reduce compared to unsubstituted diphenyl sulfone.

Detailed electrochemical studies, such as cyclic voltammetry at varying scan rates and controlled potential electrolysis, would be necessary to fully elucidate the reduction mechanism, identify the products, and determine the kinetic parameters of the electron transfer and bond cleavage steps.

A comparative table summarizing the expected photochemical and electrochemical reactivity is provided below.

| Reactivity Type | Initiating Step | Key Intermediates | Expected Products | Influencing Factors |

| Photochemical | UV light absorption | Mesityl radical, Phenylsulfonyl radical | Mesitylene (B46885), Benzenesulfinic acid, Biphenyls, etc. | Wavelength of light, solvent, presence of radical scavengers. |

| Electrochemical | Electron transfer | This compound radical anion | Mesitylene, Benzenesulfinic acid, Phenyl radical derived products | Electrode potential, solvent, supporting electrolyte. |

Strategic Applications of Mesityl Phenyl Sulfone in Advanced Organic Synthesis

Construction of Complex Molecular Architectures Utilizing Mesityl Phenyl Sulfone

The phenyl sulfone group is a robust and versatile functional group in a synthetic chemist's toolkit. The introduction of the sterically demanding mesityl group enhances its utility, enabling unique transformations and providing control over reactivity and selectivity.

The Julia-Kocienski olefination, a cornerstone of modern synthetic chemistry, frequently employs phenyl sulfones to construct carbon-carbon double bonds, a common feature in many natural products. sci-hub.se While the classic Julia reaction has been widely applied, modifications using heteroaromatic sulfones are common. The principles of sulfone-mediated synthesis are critical in complex molecule synthesis. sci-hub.se

A notable application of phenyl sulfone chemistry is seen in stereoselective reductions for natural product synthesis. For instance, allylic 1,2- and 1,3-hydroxy phenyl sulfones can undergo highly regioselective and diastereoselective desulfonylation when treated with samarium(II) iodide. nih.gov This methodology, which leverages the sulfone group as a temporary control element, was successfully featured in the synthesis of the phenolic fragment of the thailandamide natural products, demonstrating its utility in accessing complex stereochemical arrays found in nature. nih.gov

The sulfone moiety is a key structural motif in a wide array of biologically active compounds and is considered a valuable pharmacophore. mdpi.com Consequently, phenyl sulfones, including this compound, serve as crucial intermediates in the synthesis of potential therapeutic agents. mdpi.com

Research has focused on incorporating the methylsulfonyl phenyl group, a structure related to this compound, into heterocyclic scaffolds to create molecules with dual antimicrobial and anti-inflammatory activities. nih.gov In one such study, novel 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives were synthesized and showed significant selective inhibition of the COX-2 enzyme, an important target for anti-inflammatory drugs. nih.gov This work highlights a strategy of molecular hybridization, combining the indole nucleus of known drugs like indomethacin (B1671933) with the p-methylsulfonyl phenyl group characteristic of selective COX-2 inhibitors. nih.gov The use of sulfone-containing building blocks is also central to diversity-oriented synthesis, aiming to create libraries of complex carbocycles for drug discovery. nih.gov Chiral sulfonylated cyclohexenes, for example, have been investigated as potential anti-sepsis agents. nih.gov

This compound in Stereoselective and Asymmetric Synthesis

The control of stereochemistry is paramount in modern organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. chiralpedia.com The steric bulk of the mesityl group in this compound provides a powerful tool for inducing stereoselectivity in chemical reactions. nih.gov

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. youtube.com Sulfinyl compounds, which are closely related to sulfones, are well-established as effective chiral auxiliaries. acs.orgnih.gov

The Andersen synthesis, a classic method for producing chiral sulfoxides, relies on the reaction of a Grignard reagent with an enantiopure menthyl sulfinate. nih.gov This principle has been extended to other chiral alcohols and sulfinates. Significantly, enantioenriched sulfinate esters, including those bearing a bulky mesityl group, can be prepared with high enantiomeric excess through the asymmetric condensation of prochiral sulfinates and alcohols. nih.gov These chiral mesityl-containing sulfinates are versatile intermediates that can be transformed into a diverse range of other chiral sulfur compounds, demonstrating how the mesityl sulfone framework can be a precursor to valuable chiral reagents. nih.gov While the direct use of this compound as a chiral ligand is less common, the development of sulfur-containing chiral ligands for transition metal catalysis is an active area of research, valued for sulfur's strong coordination ability. nih.gov

The steric influence of the sulfone's substituents can effectively control the facial selectivity of reactions, leading to the preferential formation of one diastereomer. This is particularly evident in reactions of allylic sulfones. nih.govdigitellinc.com

In the samarium diiodide-mediated reduction of allylic hydroxy phenyl sulfones, the diastereoselectivity of the desulfonylation process is highly dependent on the steric bulk of the substituents. nih.gov The reaction is believed to proceed through a chelated organosamarium intermediate, where an existing stereocenter directs the facial selectivity of a subsequent intramolecular protonation. nih.gov Studies have shown a clear trend where increasing the steric hindrance on the substrate leads to higher diastereomeric ratios in the product. nih.gov This demonstrates how the sulfone group, particularly when sterically encumbered, can be used to relay stereochemical information across a molecule.

| Substrate (R group) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|

| Methyl | 1.5:1 | 80 |

| Isopropyl | 1.6:1 | 66 |

| tert-Butyl | 15:1 | 73 |

| Phenyl | 4:1 | 75 |

Development of Novel Synthetic Reagents and Methodologies Based on this compound

The unique reactivity of this compound has been the foundation for the development of novel synthetic methods and specialized reagents.

One of the most well-known reactions involving this compound is the Truce-Smiles rearrangement. acs.org This reaction involves the metalation of this compound, typically with an organolithium reagent, followed by an intramolecular rearrangement where the phenylsulfonyl group migrates from the mesityl ring's sulfur atom to one of its methyl groups. acs.orgdatapdf.com This process provides a powerful method for carbon-carbon bond formation and the synthesis of substituted aromatic compounds that would be difficult to access through other means.

In another innovative methodology, phenyl sulfones are temporarily coordinated to a tungsten complex, {WTp(NO)(PMe₃)}. nih.govresearchgate.net This coordination activates the phenyl ring, making it susceptible to protonation and subsequent nucleophilic attack. This strategy allows for a sequence of up to three independent nucleophilic additions to the same ring, creating highly functionalized and structurally diverse di- and trisubstituted cyclohexenes from a simple arene precursor. nih.gov

Contributions of this compound to Retrosynthetic Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. This is achieved by breaking bonds and converting functional groups in a reverse-synthetic sense. This compound has emerged as a valuable tool in this process, offering unique advantages in the design and execution of complex synthetic routes.

The strategic application of this compound in retrosynthesis often revolves around the stability and reactivity of the mesityl group and the sulfone functional group. The bulky mesityl (2,4,6-trimethylphenyl) group provides steric hindrance that can influence the regioselectivity of reactions and stabilize reactive intermediates. The sulfone group, being a good leaving group and capable of activating adjacent protons, facilitates a variety of bond-forming and bond-breaking reactions.

A key contribution of this compound in retrosynthetic analysis is its role in carbon-carbon bond formation. For instance, in the synthesis of complex molecules, a C-C bond can be retrosynthetically disconnected, leading to a synthon that can be formed using a this compound derivative. The stability of the mesityl phenyl sulfonate makes it a suitable precursor for palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling the formation of C-aryl bonds. nih.gov This approach has been successfully applied in the synthesis of C-4 aryl pyrimidinone nucleoside analogues. nih.gov

Furthermore, this compound can undergo metalation, creating a nucleophilic species that can react with various electrophiles. datapdf.com This allows for the retrosynthetic disconnection of a target molecule at a position adjacent to where the sulfone group was attached. The subsequent reaction involves the formation of a new C-C bond, as demonstrated in the reaction of metalated this compound with electrophiles. datapdf.com

The sulfone group can also participate in rearrangement reactions, such as the Truce-Smiles rearrangement, which involves the intramolecular migration of an aryl group. acs.org In a retrosynthetic sense, this allows for the conceptual "movement" of a functional group within a molecule to a more synthetically accessible position. The study of the rearrangement of mesityl p-tolyl sulfone provides evidence for the mechanism of such rearrangements, indicating that the displacement of the arylsulfonyl group occurs at its original point of attachment. datapdf.com

The table below summarizes some of the key retrosynthetic disconnections and the corresponding synthetic strategies involving this compound.

| Target Substructure | Retrosynthetic Disconnection | Synthetic Equivalent/Strategy |

| Aryl-Aryl | C-C bond | Mesityl phenyl sulfonate + Arylboronic acid (Suzuki Coupling) nih.gov |

| R-CH₂-Ar | C-C bond | Metalated this compound + Alkyl halide datapdf.com |

| Aryl-O-Aryl' | C-O bond | Truce-Smiles Rearrangement of a hydroxyaryl sulfone precursor |

It is important to note that while this compound offers significant advantages, the success of these strategies can be influenced by reaction conditions such as solvent and temperature. nih.gov Careful optimization is often necessary to achieve the desired outcome.

Computational and Theoretical Investigations of Mesityl Phenyl Sulfone

Electronic Structure and Bonding Analysis of Mesityl Phenyl Sulfone

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing sulfonyl group and the two aromatic rings. The sulfonyl group (-SO₂-) significantly influences the electron distribution across the molecule. X-ray crystallography and gas electron diffraction studies on related aryl sulfones have provided precise geometric parameters, which serve as benchmarks for computational models. researchgate.net In molecules like 4,4'-dichlorodiphenyl sulfone, the geometry around the sulfur atom is tetrahedral, and there is potential for overlap between the sulfur 3d and 3p orbitals with the π orbitals of the phenyl rings. cdnsciencepub.com This interaction, however, is highly dependent on the dihedral angles between the rings and the central C-S-C plane. cdnsciencepub.com

In this compound, the presence of three methyl groups on the mesityl ring introduces significant steric hindrance. This steric crowding forces the aromatic rings to twist out of planarity with respect to the C-S-C plane, which in turn affects the extent of π-conjugation. cdnsciencepub.com Computational studies on sterically hindered diphenyl sulfones, such as 2,2',4,4',6,6'-hexamethyldiphenyl sulfone, show that steric hindrance leads to a twist conformation with large dihedral angles. cdnsciencepub.com For a tri-ortho-substituted analogue, 2-(4′-carbomethoxy-2′-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, the dihedral angles made by the mesityl ring and the substituted phenyl ring with the C-S-C plane are notably dissimilar, a feature attributed to the bulky sulfonyl group. cdnsciencepub.com The electron-withdrawing nature of the sulfonyl group can also induce a slight bending of the phenyl ring away from the mesityl ring. cdnsciencepub.com

The electronic impact of the sulfonyl group is also evident in its reactivity. The phenoxide anion of 4-hydroxyphenyl isopropyl sulfone, for instance, strongly reduces the electronegativity of the sulfonyl group, which inhibits the formation of an α-anion necessary for certain reactions. researchgate.netacs.org Conversely, the introduction of additional electron-withdrawing groups can reverse this effect. researchgate.netacs.org

Table 1: Selected Bond Parameters in Aryl Sulfone Derivatives from Experimental and Computational Studies

| Compound | Method | S-C (Aryl) Bond Length (Å) | C-S-C Angle (°) | Dihedral Angles (°) | Reference |

|---|---|---|---|---|---|

| Methylphenylsulphone | Gas Electron Diffraction | 1.768 | 104.2 | - | researchgate.net |

| p-Methylsulphonylbenzoic Acid | X-ray Crystallography | 1.765 / 1.771 | 104.3 | - | researchgate.net |

Quantum Chemical Modeling of Reaction Mechanisms Involving this compound

Quantum chemical modeling, particularly using DFT, is a powerful approach to investigate the detailed pathways of reactions involving this compound. nih.gov These calculations can map out potential energy surfaces, identify intermediates and transition states, and rationalize experimental observations of reactivity and selectivity.

One notable reaction is the Truce-Smiles rearrangement, where an arene group is transferred intramolecularly. The base-catalyzed rearrangement of this compound to 2-(phenylmethyl)-4,6-dimethylbenzenesulfinic acid has been studied, with a proposed mechanism involving the metalation of a methyl group on the mesityl ring, followed by intramolecular nucleophilic attack. acs.org More recent DFT studies on related photoinduced rearrangements have elucidated complex multi-step mechanisms involving triplet states, spirocyclic intermediates, and radical moieties, highlighting the predictive power of computational modeling. acs.org

Computational methods are also employed to guide the development of new catalytic reactions. For example, in the context of hydrogen isotope exchange of aryl sulfones, DFT calculations were used to model the binding energy of methyl phenyl sulfone to various iridium(I) catalysts. acs.org This in silico screening of a virtual library of ligands allowed for the rational selection of promising candidates for synthesis and experimental testing, ultimately leading to the development of more efficient catalysts. acs.org

A critical aspect of modeling reaction mechanisms is the characterization of transition states and the calculation of activation energy barriers. This provides quantitative insights into reaction kinetics and determines the rate-limiting step of a transformation.

In the study of the photoinduced rearrangement of an aryl ether, DFT calculations revealed a five-step mechanism. acs.org The energy profile showed that the rate-determining step was the formation of a pseudo-phenoxy radical moiety, which was a key step in the reaction. acs.org For the rearrangement of this compound itself in the presence of butyllithium, it was observed that the metalation step and the subsequent rearrangement occur at similar rates, suggesting comparable energy barriers for these competing processes. datapdf.com

Computational studies on organocatalyzed reactions frequently rely on transition state analysis to explain stereoselectivity. nih.govacs.org For instance, in proline-catalyzed aldol (B89426) reactions, the preference for a specific stereoisomer is explained by the relative energies of competing transition states, often modeled as Zimmerman-Traxler-like structures. acs.org Similar principles apply to reactions involving sulfones, where the steric and electronic properties of the this compound moiety would dictate the geometry and energy of the transition state, thereby influencing the reaction outcome. ucc.ie

Table 2: Calculated Activation Energies for Key Steps in a Related Photoinduced Rearrangement

| Reaction Step | Description | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| I → II | C-C ipso addition to form spirocycle | Not specified as rate-determining | acs.org |

| 2a+ → 3a+ | Formation of (pseudo-)phenoxy radical | Rate-determining step | acs.org |

The solvent environment can have a profound impact on the rates and selectivity of chemical reactions. Computational models often account for these effects using implicit solvation models, such as the Polarizable Continuum Model (PCM), or by explicitly including solvent molecules in the calculation. acs.org

In the α-halogenation of alkyl phenyl sulfones, the reaction is conducted in a KOH-t-BuOH medium. researchgate.netacs.org The poor acidity of isopropyl mesityl sulfone, coupled with the reaction between the solvent system and the halogenating agent, was found to be responsible for its lack of reactivity with CBrCl₃. researchgate.netacs.org Computational assessments of brominating agents in different solvent systems can help rationalize such observations by correlating solvent properties with reaction efficiency. researchgate.net The choice of solvent can also influence regioselectivity in reactions involving sulfones. smolecule.com

In computational studies of organocatalysis, the inclusion of solvent effects is often crucial for obtaining results that agree with experimental data. acs.org For example, modeling a proton-relay mechanism involving methanol (B129727) molecules was shown to significantly lower the activation energy for enamine formation compared to the unassisted pathway in the gas phase. acs.org Similarly, the reactivity of this compound in solution-phase reactions would be influenced by its interactions with the solvent, which can be modeled to gain a more accurate understanding of the reaction mechanism.

Conformational Landscape and Dynamic Properties of this compound

Due to the steric clash between the ortho-methyl groups of the mesityl ring and the phenyl ring, this compound is not a planar molecule. It adopts a twisted, non-planar conformation. The study of the conformational landscape involves identifying the stable conformers and the energy barriers for interconversion between them.

X-ray crystallography on a tri-ortho-substituted analog of this compound revealed a specific "twist-nitro-proximal" conformation in the solid state. cdnsciencepub.com However, in solution, the molecule may exist as a mixture of conformers, and the conformation may differ from that in the solid state. cdnsciencepub.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying these conformational dynamics in solution. cdnsciencepub.com

Computational and dynamic NMR studies on the closely related dimesityl sulfone have provided significant insight into its dynamic properties. acs.orgacs.org Below -170 °C, the ¹H NMR spectrum shows distinct signals for the ortho-methyl groups, indicating the presence of stable, propeller-like P (plus) and M (minus) conformational enantiomers. acs.org The interconversion between these enantiomers becomes rapid on the NMR timescale at higher temperatures. Molecular mechanics calculations suggest that this enantiomerization occurs via a correlated rotation of the two mesityl rings, known as a "cog-wheel" effect, through a one-ring flip pathway. acs.org The free energy of activation (ΔG‡) for this process in dimesityl sulfone was determined to be 5.0 kcal mol⁻¹. acs.orgacs.org It is expected that this compound would exhibit similar, albeit asymmetric, dynamic behavior.

Table 3: Conformational and Dynamic Data for Dimesityl Derivatives

| Compound | Dynamic Process | Method | ΔG‡ (kcal mol⁻¹) | Reference |

|---|---|---|---|---|

| Dimesityl Sulfone | P/M Enantiomerization | Dynamic NMR | 5.0 | acs.orgacs.org |

| Dimesityl Sulfoxide (B87167) | P/M Enantiomerization | Dynamic NMR | 4.5 | acs.org |

Prediction of Spectroscopic Signatures for Mechanistic Elucidation of this compound Chemistry

Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts and coupling constants, which are invaluable for interpreting experimental spectra and elucidating molecular structure and reaction mechanisms.

For this compound and its derivatives, NMR spectroscopy is particularly informative. nih.gov Early studies used proton NMR (PMR) to probe the shielding effects of one aromatic ring on the protons of the other to deduce the preferred conformation in solution. cdnsciencepub.com While this method suggested a particular conformation for some diphenyl sulfones, later crystallographic evidence indicated that the predictions may have been erroneous due to the small magnitude of the shielding effects in these systems. cdnsciencepub.com

More advanced computational methods can now calculate NMR parameters with higher accuracy. These calculated spectra can be compared with experimental data to confirm structural assignments of reactants, intermediates, and products. In the study of dynamic processes, the simulation of temperature-dependent NMR spectra based on calculated exchange rates and conformer populations is a powerful tool. For dimesityl sulfone, the observation of anisochronous lines for the ortho-methyl groups at low temperatures provides direct evidence for the slow interconversion of its helical enantiomers, a phenomenon that can be modeled computationally. acs.org Similarly, computational prediction of spectroscopic signatures for proposed intermediates in reactions like the Truce-Smiles rearrangement could provide crucial evidence to support or refute a proposed mechanism.

Synthesis, Structure, and Reactivity of Mesityl Phenyl Sulfone Analogues and Derivatives

Systematic Variation of Aromatic Substituents and Their Impact on Sulfone Chemistry

The introduction of substituents onto the aromatic rings of diaryl sulfones, including mesityl phenyl sulfone, profoundly influences their chemical and physical properties. These modifications allow for the fine-tuning of reactivity, making them valuable tools in organic synthesis and materials science.

Electronic and Steric Effects of Ring Substituents

The reactivity of the aromatic rings in diaryl sulfones towards electrophilic substitution is governed by the electronic nature of the sulfonyl group and any other substituents present. The sulfonyl group is strongly electron-withdrawing, deactivating the aromatic ring to which it is attached. wikipedia.orglumenlearning.com Conversely, electron-donating groups on the phenyl ring can accelerate electrophilic aromatic substitution reactions. lumenlearning.com For instance, the nitration of phenol (B47542) occurs a thousand times faster than that of benzene (B151609), while nitrobenzene (B124822) reacts millions of times slower. lumenlearning.com

The position of substitution is also directed by the existing groups. Ortho- and para-directing groups include those with lone pairs of electrons that can be donated through resonance, such as -NH2, -OH, and -OR, as well as alkyl groups. lumenlearning.com Meta-directing groups are typically those with a carbonyl group or other electron-withdrawing functionalities like -NO2 and -SO3H. lumenlearning.com Halogens are a special case; while they are deactivating due to their high electronegativity (inductive effect), they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. lumenlearning.com

Steric hindrance plays a crucial role, particularly in molecules like this compound where the bulky mesityl group can impede the approach of an electrophile to the ortho positions. masterorganicchemistry.com This steric effect often leads to a preference for substitution at the less hindered para-position. masterorganicchemistry.com To achieve exclusive ortho-substitution, a "blocking group" strategy can be employed, where a reversible substituent like a sulfonyl group is used to occupy the para position, directing subsequent reactions to the ortho position before being removed. masterorganicchemistry.com

| Substituent | Electronic Effect | Directing Effect | Impact on Reactivity |

| -NH2, -NHR, -OH | Electron-donating | Ortho, Para | Activating |

| -OCH3, -NHCOR | Electron-donating | Ortho, Para | Activating |

| -CH3, -Phenyl | Electron-donating | Ortho, Para | Weakly Activating |

| -F, -Cl, -Br, -I | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho, Para | Weakly Deactivating |

| -COH, -COCH3, -COOCH3 | Electron-withdrawing | Meta | Moderately Deactivating |

| -SO3H, -NO2, -CF3, -CCl3 | Electron-withdrawing | Meta | Strongly Deactivating |

Heteroaromatic Analogues of this compound

Replacing one of the aryl rings in this compound with a heteroaromatic system introduces new dimensions of reactivity and potential applications. For example, heteroaromatic methyl sulfones can be synthesized and utilized in medicinal and coordination chemistry. nih.gov The synthesis of these analogues can be achieved through various methods, including the reaction of vinamidinium salts with bis-nucleophiles. nih.gov

A notable example is the difluoromethyl 2-pyridyl sulfone, known as the Hu reagent, which is an effective reagent for gem-difluoroolefination. cas.cn This highlights how incorporating a heteroaromatic ring can lead to the development of specialized synthetic tools. Furthermore, the synthesis of heteroaryl sulfones, such as those containing pyrazole (B372694) and other nitrogen-containing heterocycles, has been reported. nih.govnih.gov These compounds are of interest due to their potential biological activities. iomcworld.com

Exploration of Alkyl and Alkenyl Sulfone Counterparts to this compound

The substitution of one or both aromatic rings in this compound with alkyl or alkenyl groups leads to a class of compounds with distinct reactivity profiles. The synthesis of alkyl and alkenyl sulfones can be achieved through various C-S coupling reactions. organic-chemistry.org

A significant area of research involves the reactions of these sulfones. For instance, the coordination of methyl phenyl sulfone to a tungsten complex activates the phenyl ring for selective protonation and subsequent nucleophilic additions, leading to the synthesis of trisubstituted cyclohexenes. nih.gov This methodology demonstrates the utility of alkyl aryl sulfones as precursors to complex carbocyclic structures. nih.govresearchgate.net

Furthermore, the reduction of β-keto sulfones to β-hydroxy sulfones can be accomplished using alkyl aluminum compounds. mdpi.com The reactivity in these reductions is influenced by the nature of the substituents on the keto sulfone. mdpi.com Allylic sulfones also undergo synthetically useful transformations, such as regioselective and diastereoselective desulfonylation with samarium(II) iodide, which can be applied in the synthesis of natural products. nih.gov

Fluorinated and Halogenated this compound Derivatives

The introduction of fluorine and other halogens into the structure of this compound and its analogues can dramatically alter their properties and reactivity, leading to the development of important synthetic reagents.

Fluoromethyl phenyl sulfone is a key reagent for the synthesis of fluoroalkenes. orgsyn.org Its synthesis involves the fluoro-Pummerer reaction of methyl phenyl sulfoxide (B87167) with diethylaminosulfur trifluoride (DAST), followed by oxidation. orgsyn.org Electron-withdrawing groups on the aromatic ring decrease the rate of the fluoro-Pummerer reaction. orgsyn.org

Difluoromethyl phenyl sulfone and its derivatives are versatile building blocks for introducing the CF2 group into organic molecules. cas.cn These compounds can undergo nucleophilic, electrophilic, and radical (phenylsulfonyl)difluoromethylation reactions. cas.cn Similarly, tribromomethyl phenyl sulfone derivatives have been synthesized and explored for their potential as pesticides. beilstein-journals.orgnih.gov The synthesis of these halogenated sulfones often starts from corresponding thiophenols or methyl sulfones, followed by halogenation and oxidation steps. beilstein-journals.orgnih.gov

The Julia-Kocienski olefination is a powerful method for forming carbon-carbon double bonds, and fluorinated 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are effective reagents in this reaction for the synthesis of fluoroalkylidenes. nih.govnih.gov The stereoselectivity of these olefination reactions can often be controlled by the reaction conditions. nih.govnih.gov

| Halogenated Sulfone Derivative | Synthetic Application | Key Reaction Type |

| Fluoromethyl phenyl sulfone | Synthesis of fluoroalkenes | Fluoro-Pummerer reaction |

| Difluoromethyl phenyl sulfone | Introduction of the CF2 group | (Phenylsulfonyl)difluoromethylation |

| Tribromomethyl phenyl sulfone | Potential pesticides | Halogenation, SNAr reactions |

| Fluorinated 1-phenyl-1H-tetrazol-5-yl sulfones | Synthesis of fluoroalkylidenes | Julia-Kocienski olefination |

Design and Synthesis of Polymeric and Supramolecular Assemblies Incorporating this compound Motifs

The incorporation of sulfone-containing moieties, including those related to this compound, into larger molecular assemblies like polymers and supramolecular structures has led to materials with unique properties and potential applications.

Sulfonated poly(phenylene sulfone) polymers have been synthesized and studied for their potential use as proton-conducting membranes in fuel cells. researchgate.net These polymers, which feature highly electron-deficient aromatic rings due to the presence of sulfone groups, exhibit high thermal, thermo-oxidative, and hydrolytic stability. researchgate.net

Supramolecular chemistry offers a pathway to create complex, functional structures through non-covalent interactions. osti.gov Peptide amphiphiles, for example, can self-assemble in water to form supramolecular polymers. beilstein-journals.org By incorporating sulfated groups, these assemblies can mimic biological ligands and interact with specific receptors like L-selectin. beilstein-journals.org The formation of these supramolecular structures is often influenced by factors such as salt concentration. beilstein-journals.org

Advanced Spectroscopic and Crystallographic Methodologies in Mesityl Phenyl Sulfone Research

High-Resolution NMR Spectroscopy for Mechanistic Probing and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules like mesityl phenyl sulfone. mit.edu It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms. mit.educreative-biostructure.com In the context of sulfone chemistry, NMR is crucial for elucidating reaction mechanisms and assigning the stereochemistry of products and intermediates. nih.govipb.pt

2D NMR Techniques for Complex this compound Adducts

Two-dimensional (2D) NMR spectroscopy resolves the crowded and overlapping signals often found in standard 1D spectra of complex molecules, making it particularly valuable for studying adducts of this compound. nih.govlibretexts.org Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. ipb.ptnumberanalytics.com

COSY and TOCSY: These homonuclear correlation experiments are used to identify protons that are spin-coupled, revealing through-bond connectivity within a molecule. libretexts.orgnumberanalytics.com TOCSY is an extension of COSY that identifies all protons within a continuous spin system, not just immediate neighbors. ipb.ptnumberanalytics.com

HSQC and HMBC: These heteronuclear techniques correlate proton signals with those of directly attached (HSQC) or more distant (HMBC) heteronuclei like ¹³C. nih.govnumberanalytics.com They are essential for assigning carbon resonances and piecing together the complete molecular framework of complex adducts. ipb.pt

NOESY: This technique measures the Nuclear Overhauser Effect, a through-space interaction that provides information about the spatial proximity of nuclei. numberanalytics.com It is critical for determining the three-dimensional structure and stereochemistry of molecules. ipb.pt

The application of these 2D NMR methods allows for the unambiguous structural elucidation of complex products and intermediates that can arise in reactions involving this compound. nih.gov

Dynamic NMR Studies on Conformational Exchange in Sulfone Derivatives

Dynamic NMR (DNMR) is a powerful method for studying the rates of conformational changes in molecules. In sterically hindered sulfone derivatives, such as those containing mesityl groups, restricted rotation around aryl-sulfur bonds can lead to the existence of distinct, interconverting conformers. unibas.itunibas.it

For instance, studies on dimesityl sulfone have shown that at low temperatures (below -170°C), the proton NMR spectra display separate signals for the ortho-methyl groups. nih.govunibas.it This is due to the slow interconversion between two propeller-like helical enantiomers (M and P). nih.govunibas.it As the temperature increases, these signals broaden and coalesce into a single peak, allowing for the calculation of the energy barrier for this conformational exchange. The free energy of activation (ΔG‡) for the enantiomerization of dimesityl sulfone was determined to be 5.0 kcal/mol. nih.govunibas.it This process is believed to occur through a correlated "cog-wheel" rotation of the mesityl rings. nih.govunibas.it Similar DNMR studies on other hindered naphthyl and aryl sulfones have also been used to quantify the barriers to rotation and understand their stereodynamic processes. unibas.it

| Compound | Dynamic Process | Activation Energy (ΔG‡) | Technique |

| Dimesityl Sulfone | Enantiomerization (M ⇌ P) | 5.0 kcal/mol | ¹H Dynamic NMR |

| Dimesityl Sulfoxide (B87167) | Enantiomerization (M ⇌ P) | 4.5 kcal/mol | ¹H Dynamic NMR |

| Mesityl Phenyl Sulfine (Z-isomer) | Mesityl-CSO Rotation | 21.3 kcal/mol | Dynamic NMR |

| Mesityl Phenyl Sulfine (E-isomer) | Mesityl-CSO Rotation | 15.1 kcal/mol | Dynamic NMR |

This table presents data on conformational barriers in sulfone derivatives and related compounds, as determined by Dynamic NMR studies. Data sourced from multiple research findings. nih.govunibas.itacs.org

X-ray Crystallography for Definitive Structural Elucidation of Intermediates and Products

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.gov It provides unambiguous proof of molecular connectivity, conformation, and stereochemistry, which is invaluable for characterizing the intermediates and final products in this compound research. creative-biostructure.comresearchgate.net The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to produce a map of electron density, from which the atomic positions can be determined.

Studies on dimesityl sulfone, a closely related compound, have utilized X-ray diffraction to confirm that the helical enantiomers observed in solution via dynamic NMR are also stable in the crystalline state. nih.govunibas.it

Analysis of Non-Covalent Interactions in Crystalline this compound

The way molecules pack in a crystal is governed by a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.govmdpi.com Understanding these interactions is crucial for crystal engineering and for explaining the physical properties of the solid state. nih.gov In sulfone derivatives, the sulfonyl group (SO₂) can act as a hydrogen bond acceptor, while the aryl rings can participate in π-π stacking and C-H···π interactions. mdpi.comresearchgate.net For example, in the crystal structure of 4-Chlorophenyl mesityl sulfone, the methyl groups of the mesityl substituent are involved in non-covalent interactions with catalytic intermediates. smolecule.com Theoretical methods like Hirshfeld surface analysis are often employed alongside crystallographic data to visualize and quantify these weak interactions that stabilize the crystal lattice. nih.govresearchgate.netscielo.org.mx

Disorder and Polymorphism in Sulfone Crystal Structures

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal forms, each with a different arrangement or conformation of molecules in the crystal lattice. nih.govmdpi.com These different polymorphs can exhibit varying physical properties. This phenomenon is common in organic molecules like sulfonamides and sulfones. researchgate.netacs.org The formation of a particular polymorph can depend on crystallization conditions. nih.gov

Disorder in a crystal structure occurs when molecules occupy multiple positions or orientations within the lattice. mdpi.com In the context of flexible molecules like aryl sulfones, this can manifest as conformational disorder or positional whole-molecule disorder. mdpi.com The number of unique molecules in the asymmetric unit (Z') can also vary between polymorphs, with structures having Z' > 1 often being associated with packing challenges or weak intermolecular interactions. researchgate.net Investigating polymorphism and disorder is essential for a complete understanding of the solid-state behavior of this compound and its derivatives.

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Isotopic Labeling Studies

Advanced mass spectrometry (MS) techniques are vital for monitoring the progress of chemical reactions and for conducting mechanistic studies using isotopically labeled compounds. chromservis.eu Techniques like electrospray ionization (ESI) and atmospheric solids analysis probe (ASAP) allow for the rapid analysis of reaction mixtures with minimal sample preparation. chromservis.eu

Selected Reaction Monitoring (SRM) is a targeted MS approach that offers high sensitivity and accuracy for quantifying specific, predetermined molecules in a complex mixture, making it suitable for tracking reactants, intermediates, and products over time. This real-time monitoring allows chemists to optimize reaction conditions for maximum yield and purity. chromservis.eu

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N). researchgate.net These labeled compounds can be used as tracers to elucidate reaction mechanisms and metabolic pathways. nih.govualberta.ca For instance, hydrogen isotope exchange (HIE) studies using deuterium (B1214612) are powerful tools for probing catalyst-substrate interactions. In research on aryl sulfones, iridium-based catalysts have been developed for the directed deuterium labeling of compounds like methyl phenyl sulfone, with computational modeling used to rationalize substrate binding and improve catalyst design. acs.org The combination of isotopic labeling with MS or NMR analysis provides unparalleled insight into the intricate details of chemical transformations. nih.govacs.org

Vibrational and Electronic Spectroscopy for Understanding this compound Reactivity

Vibrational and electronic spectroscopy are powerful, non-destructive techniques that provide profound insights into the molecular structure, bonding, and electronic properties of this compound. These methods are instrumental in elucidating the reactivity of the sulfone group and the influence of its aromatic substituents.

Vibrational Spectroscopy: Probing Molecular Structure

Fourier-transform infrared (FT-IR) spectroscopy is a principal tool for identifying the functional groups and characterizing the vibrational modes within a molecule. In this compound, the most prominent and diagnostic absorption bands are those associated with the sulfonyl group (SO₂). The sulfonyl group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νₐₛ(SO₂)) and a symmetric stretch (νₛ(SO₂)). These are typically strong and sharp bands in the infrared spectrum. instanano.com